molecular formula C13H13N3 B181196 4-(Methylamino)azobenzene CAS No. 621-90-9

4-(Methylamino)azobenzene

Cat. No.: B181196
CAS No.: 621-90-9
M. Wt: 211.26 g/mol
InChI Key: DKOXITJAUZNAPK-UHFFFAOYSA-N
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Description

4-(Methylamino)azobenzene (4-MAAB) is an azobenzene derivative with the molecular formula C₁₃H₁₃N₃ and a molecular weight of 211.26 g/mol (CAS No. 621-90-9) . Its structure features a methylamino group (-NHCH₃) at the para position of one benzene ring, connected via an azo (-N=N- ) linkage to a second benzene ring. Key physical properties include:

  • Melting point: 87°C
  • Boiling point: 370.2°C
  • Density: 1.06 g/cm³ .

The para-methylamino group plays a critical role in its photoresponsive behavior. This substituent lowers the energy barrier for thermal back-isomerization, enabling rapid switching between cis and trans isomers under light irradiation . 4-MAAB exhibits unique photoinduced crawling motion in crystalline form, where crystals move away from light sources (negative phototaxis) at speeds up to 0.72 µm/min under blue light (465 nm, 300 mW/cm²) . This property is leveraged for transporting nano/microparticles in applications such as microfluidics and photomechanical systems .

Preparation Methods

Diazotization and Coupling-Based Synthesis

The diazotization of aromatic amines followed by coupling with electron-rich aromatics represents the most direct route to 4-(methylamino)azobenzene. This method leverages the electrophilic nature of diazonium salts to form azo linkages.

Diazotization of 4-Methylaminoaniline

4-Methylaminoaniline undergoes diazotization in acidic media (HCl, 0–5°C) using sodium nitrite (NaNO₂). The resulting diazonium salt couples with benzene derivatives under alkaline conditions. For example, coupling with aniline at pH 7–9 yields this compound with azo bond formation at the para position relative to the methylamino group .

Reaction Conditions

  • Temperature: 0–5°C (diazotization), 25°C (coupling)

  • Solvent: Ethanol-water (1:1)

  • Yield: 60–70% after recrystallization .

Coupling with Methyl-Aniline Derivatives

In a patented process, methyl-aniline-omega-sodium sulphonate couples with diazotized sulphanilic acid (4-aminobenzenesulfonic acid) in hydrochloric acid (95–100°C). Hydrolysis of the sulphonic acid group under acidic conditions (6–20 mol HCl per mol coupling product) yields 4-aminoazobenzene intermediates, which are subsequently methylated .

Key Optimization Parameters

  • Acid concentration: 3–20 mol HCl per mol substrate

  • Temperature control: 90–105°C prevents side reactions

  • Post-reaction cooling to 60°C facilitates precipitation .

Methylation of 4-Aminoazobenzene

Direct methylation of 4-aminoazobenzene introduces the methyl group while preserving the azo linkage. This method requires precise stoichiometry to avoid over-methylation to dimethylamino derivatives.

Reductive Methylation

4-Aminoazobenzene reacts with formaldehyde (HCHO) and hydrogen gas under catalytic hydrogenation (Pd/C, 50–60°C). The reductive amination pathway selectively yields the mono-methylated product .

Reaction Scheme

4-NH2-azobenzene+HCHO+H2Pd/C4-(CH3NH)-azobenzene+H2O\text{4-NH}2\text{-azobenzene} + \text{HCHO} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{4-(CH}3\text{NH)-azobenzene} + \text{H}2\text{O}

Analytical Validation

  • UV-Vis : λₘₐₓ = 480 nm (azo bond) .

  • ¹H NMR : δ 2.71 ppm (s, 3H, CH₃), δ 7.8–8.1 ppm (aromatic protons) .

Alkylation with Methyl Halides

Treatment of 4-aminoazobenzene with methyl iodide (CH₃I) in the presence of sodium hydroxide (NaOH) in ethanol affords this compound. Excess NaOH minimizes quaternary ammonium salt formation.

Yield Comparison

Methylating AgentSolventYield (%)
CH₃IEthanol55
(CH₃)₂SO₄DMSO48

Reduction of Nitroazobenzene Derivatives

Nitro groups in 4-nitroazobenzene are reduced to amines, which are subsequently methylated. This two-step process avoids diazotization but requires stringent control over reduction conditions.

Catalytic Hydrogenation

4-Nitroazobenzene undergoes hydrogenation (H₂, 1 atm) over Raney nickel at 50°C to yield 4-aminoazobenzene, followed by methylation .

Challenges

  • Over-reduction : Prolonged exposure to H₂ cleaves the azo bond, forming aniline derivatives.

  • Catalyst selectivity : Pd/C favors nitro reduction over azo bond cleavage .

Chemical Reduction with Sn/HCl

Tin (Sn) in concentrated HCl reduces the nitro group at 70–80°C. The resulting amine is methylated in situ using methyl chloride (CH₃Cl) .

Reaction Metrics

  • Time: 4–6 hours (reduction), 2 hours (methylation)

  • Purity: >90% (HPLC) .

Stabilization and Purification Techniques

Antioxidant-Assisted Synthesis

Unstable intermediates like N-hydroxy-4-(methylamino)azobenzene require antioxidants (e.g., ascorbic acid) during alkaline hydrolysis (pH >13) to prevent oxidative degradation to nitro derivatives .

Characterization Data

  • IR : 1600 cm⁻¹ (C=O), 1492 cm⁻¹ (N=N) .

  • Mass spectrometry : m/z 265.3 [M⁺] .

Crystallization and Filtration

Crude products are purified via sequential solvent washes (ethanol-water, acetone) and recrystallization from hot ethanol. Acidic washes (HCl) remove unreacted amines .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Diazotization7095Direct, scalable
Reductive methylation6592Avoids diazonium intermediates
Nitro reduction6088Utilizes stable nitro precursors

Chemical Reactions Analysis

Oxidation Reactions

The azo group undergoes oxidation to form azoxy derivatives. Key conditions and outcomes include:

Oxidizing AgentConditionsProductYield (%)
KMnO₄Acidic, 25°C4-(Methylamino)azoxybenzene78
H₂O₂Neutral, 40°CAzoxybenzene derivatives65

Source:

Reduction Reactions

Reductive cleavage of the azo bond produces aromatic amines:

Reducing AgentConditionsProducts
NaBH₄Methanol, RTN-methylaniline + Aniline
H₂ (Catalytic)Pd/C, EthanolN-methylaniline + Aniline

Thermal reduction at 200°C in inert atmospheres also yields similar products .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, with halogenation being most studied:

ReagentCatalystPositionProduct
Cl₂FeCl₃Para (relative to –N=N–)4-(Methylamino)-3-chloroazobenzene
Br₂AlBr₃Para (relative to –N=N–)4-(Methylamino)-3-bromoazobenzene

Meta-directing effects of the methylamino group influence regioselectivity .

Photochemical Reactions

4-(Methylamino)azobenzene undergoes reversible trans-cis photoisomerization :

  • Trans → Cis : Achieved under visible light (λ = 450 nm).
  • Cis → Trans : Spontaneous thermal reversion (t₁/₂ = 0.8 s at 25°C) .

Key Findings :

  • Photoisomerization drives macroscopic crystal motions (e.g., crawling) via repeated melting/recrystallization cycles .
  • Irradiation at 200 mW/cm² induces anisotropic nanoparticle rotation in crystalline matrices .

Metabolic Reactions

In vivo studies in rats reveal four primary pathways :

PathwayEnzymes InvolvedMetabolites
N-demethylationCYP4504-Aminoazobenzene
Aryl hydroxylationCYP2E14'‑Hydroxy-4-(methylamino)azobenzene
Azo reductionGut microbiotaN-methylaniline + Aniline
Methyl oxidationCYP1A14-(Carboxyamino)azobenzene

NIH shift observed in hydroxylation retains isotopic hydrogen .

Reactivity with Biomolecules

This compound reacts selectively with amino acids:

Amino AcidReaction SiteProduct
CysteineThiol (–SH)S-Aryl adducts (detoxification pathway)
TryptophanIndole ringElectrophilic substitution adducts
TyrosinePhenolic –OHO-Aryl conjugates

No reactivity observed with alanine, glycine, or aspartic acid .

Scientific Research Applications

Chemical Research

Model Compound for Azo Coupling Reactions
4-MAAB serves as a model compound for studying azo coupling reactions, which are fundamental in organic chemistry. The azo coupling process involves the reaction of diazonium salts with activated aromatic compounds, leading to the formation of azo dyes. This compound's structure allows researchers to investigate the kinetics and mechanisms of these reactions under controlled conditions.

Photochemical Properties
The photochemical behavior of 4-MAAB is of particular interest. The compound can undergo reversible trans-to-cis photoisomerization when exposed to light, which is crucial for applications in molecular switches and photonic devices. This property enables the manipulation of molecular arrangements and functionalities in response to light stimuli .

Biological Applications

Controlled Drug Delivery Systems
In biological systems, the photoisomerization properties of 4-MAAB are being explored for controlled drug delivery. By utilizing its ability to switch between isomers upon light exposure, researchers aim to develop systems that can release therapeutic agents at specific sites and times within the body .

Antimicrobial Activity
Studies have indicated that azobenzene derivatives, including 4-MAAB, exhibit antimicrobial properties. This opens avenues for developing new antibacterial agents that leverage the compound's structural characteristics to enhance efficacy against various pathogens .

Medical Research

Photodynamic Therapy (PDT)
Research is ongoing into the application of 4-MAAB in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells. The ability of 4-MAAB to absorb light and convert it into chemical energy makes it a candidate for PDT applications .

Industrial Applications

Dyes and Pigments Production
In industry, 4-MAAB is utilized in the production of dyes and pigments for textiles, plastics, and cosmetics. Its vibrant color properties are exploited in various consumer products, enhancing aesthetic appeal while maintaining stability under different environmental conditions .

Case Study: Photoinduced Crawling Motion

Recent studies have demonstrated the photoinduced crawling motion of 4-MAAB crystals under light irradiation. This phenomenon involves continuous melting and recrystallization processes driven by light, allowing for micromanipulation of materials at the microscale. The dynamics were visualized using diffracted X-ray tracking (DXT), revealing insights into how light intensity affects particle movement within the crystal structure .

Table: Comparison of Properties

Property4-(Methylamino)azobenzeneAzobenzene4-Hydroxyazobenzene4-Aminoazobenzene
PhotoisomerizationYesYesYesYes
Antimicrobial ActivityModerateLowModerateHigh
Application in PDTUnder investigationEstablishedLimitedLimited
Use in DyesYesYesYesYes

Mechanism of Action

The primary mechanism of action of 4-(Methylamino)azobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and molecular geometry, making it useful in applications requiring light-induced changes.

Molecular Targets and Pathways: The photoisomerization process involves the absorption of light, leading to an excited state. The molecule then undergoes a conformational change, resulting in the isomerization. This process can influence various molecular pathways, particularly those involving light-sensitive biological systems.

Comparison with Similar Compounds

Comparison with Similar Azobenzene Derivatives

Azobenzene derivatives vary significantly in reactivity, toxicity, and applications depending on substituents. Below is a detailed comparison:

Structural and Functional Differences

Compound Molecular Formula Substituent(s) Key Properties Applications
4-MAAB C₁₃H₁₃N₃ -NHCH₃ (para) Photoinduced crawling motion; Lower thermal isomerization barrier ; Risk Code R40 (limited carcinogenicity) Microparticle transport, photomechanics
4-Aminoazobenzene C₁₂H₁₁N₃ -NH₂ (para) Simpler structure; higher reactivity due to free -NH₂ group; no reported photomechanical motion Dye intermediates, research
4-Dimethylaminoazobenzene C₁₄H₁₅N₃ -N(CH₃)₂ (para) Higher toxicity (OSHA hazard rating: nitrogen oxide release in fires ); used historically in carcinogenicity studies Obsolete dye research
4-Methoxyazobenzene C₁₃H₁₂N₂O -OCH₃ (para) Enzymatically reduced to aromatic amines; used in metabolic pathway studies Toxicology models
4-(Diethylamino)azobenzene (Solvent Yellow 56) C₁₆H₁₉N₃ -N(C₂H₅)₂ (para) Hydrophobic; used as solvent dye for polyolefins Industrial dyeing

Photochemical Behavior

  • 4-MAAB: Exhibits light-induced melting and flow in crystals, enabling particle transport. ZnO nanoparticles embedded in 4-MAAB show anisotropic rotation (MSDθ/MSDχ ratio increases with light intensity) due to directional fluid flow .
  • 4-Methoxyazobenzene : Lacks photomechanical motion; enzymatic reduction yields stoichiometric amines, highlighting metabolic differences .
  • 4-Dimethylaminoazobenzene: No reported photomechanical activity; primarily studied for carcinogenic metabolites .

Toxicity Profile

Compound Hazard Classification Key Risks
4-MAAB R40 Limited evidence of carcinogenicity
4-Dimethylaminoazobenzene Severe Releases toxic nitrogen oxides in fires; OSHA-regulated handling
4-Aminoazobenzene Not classified Lower toxicity due to absence of alkyl groups

Research Findings and Data Tables

Photomechanical Performance of 4-MAAB vs. Other Derivatives

Property 4-MAAB 4-Methoxyazobenzene 4-Dimethylaminoazobenzene
Photoinduced Motion Yes (0.72 µm/min) No No
Thermal Back-Isomerization Rate Fast Moderate Slow
Particle Transport Demonstrated Not applicable Not applicable

Structural Impact on Melting Points

Compound Melting Point (°C)
4-MAAB 87
4-Aminoazobenzene 117–119
4-Dimethylaminoazobenzene 102–104

Biological Activity

4-(Methylamino)azobenzene (4-MAAB) is a compound belonging to the azobenzene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, cellular effects, and potential therapeutic applications.

Overview of this compound

4-MAAB is characterized by its azo group, which allows for reversible photoisomerization between trans and cis forms. This property is pivotal in its biological interactions and applications in photopharmacology. The compound has been studied for its potential in drug delivery systems and as an antimicrobial agent.

1. Photoisomerization:
The primary mechanism of action for 4-MAAB involves its ability to undergo reversible trans-to-cis photoisomerization. This process can influence various biochemical pathways by altering protein conformation and cellular processes under light irradiation .

2. Interaction with Biological Molecules:
4-MAAB has been shown to interact with enzymes and proteins, potentially modifying their functions. For instance, it can act as a crosslinker in protein modification processes, which may affect cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azobenzene derivatives, including 4-MAAB. The compound exhibits significant activity against various bacteria:

  • Inhibition Zones:
    • Bacillus subtilis: 17 mm
    • Staphylococcus aureus: 18 mm
    • Pseudomonas aeruginosa: Comparable to reference drugs like rifamycin .

These results indicate that 4-MAAB could be a promising candidate for developing new antimicrobial agents.

Cellular Effects

Research on the cellular effects of 4-MAAB is still emerging. However, findings suggest that azobenzene-based compounds can influence cell function significantly:

  • Prodrug Mechanism: An azobenzene-based heteromeric prodrug was shown to alter the localization of the parent drug from the nucleus to the cytoplasm, thereby reducing toxicity .
  • Crawling Motion Induction: Under light irradiation, 4-MAAB crystals exhibit photo-induced crawling motion, which could have implications for drug delivery systems by enhancing the mobility of therapeutic agents .

Metabolic Pathways

Understanding the metabolism of 4-MAAB is essential for assessing its safety and efficacy. Key metabolic pathways identified in animal studies include:

  • N-demethylation: Removal of a methyl group from the amino nitrogen.
  • Aryl Hydroxylation: Hydroxylation primarily occurs at the 4' position on the aromatic rings.
  • Azo Reduction: The azo bond can be reduced to form aniline derivatives.

Case Studies and Research Findings

Case Study: Antitumor Activity
In a study involving an azobenzene scaffold used in drug delivery systems targeting tumors, it was found that:

  • The system exhibited tissue selectivity for aggressive tumor phenotypes.
  • In vivo experiments demonstrated significant tumor growth reduction compared to controls.
  • Mechanistic insights revealed normalization of angiogenic markers and apoptosis pathways .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against B. subtilis and S. aureus
Cellular InteractionAlters drug localization in cells
Photoinduced MotionInduces crawling motion under light irradiation
Metabolic PathwaysN-demethylation, aryl hydroxylation

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(Methylamino)azobenzene in laboratory settings?

this compound requires stringent safety measures due to its toxicity and potential carcinogenicity. Key protocols include:

  • Personal Protective Equipment (PPE): Use nitrile gloves (checked for integrity before use), lab coats, and respiratory protection (e.g., dust respirators). Gloves must be removed without touching outer surfaces to avoid contamination .
  • Decontamination: Spills should be contained using inert absorbents (e.g., vermiculite), followed by thorough cleaning with ethanol or isopropanol. Contaminated materials must be disposed of as hazardous waste .
  • Storage: Store in airtight containers away from oxidizers, strong acids, and heat sources. Dedicated storage areas with ventilation are recommended .

Q. Which analytical methods are recommended for detecting this compound and its metabolites?

  • GC-MS: Employ medium-polarity columns (e.g., DB-35MS) under conditions optimized for aromatic amines. Pre-treatment with reductive cleavage (EN 14362-1) may be required to detect metabolites like aniline derivatives .
  • HPLC-UV/Vis: Use reverse-phase C18 columns with mobile phases such as methanol/water (70:30) for separation. Detection wavelengths should target the compound’s absorbance maxima (~350 nm) .
  • Validation: Cross-check results with EN 14362-3 to confirm the absence of restricted azo dye derivatives .

Q. How do physicochemical properties influence experimental design with this compound?

  • Solubility: Low water solubility (0.1–1 mg/L) necessitates polar aprotic solvents (e.g., DMSO or DMF) for dissolution. Sonication at 40–50°C improves homogeneity .
  • Stability: Susceptible to photodegradation; experiments should be conducted under amber lighting or in dark conditions. Monitor pH to avoid acid-catalyzed decomposition .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

  • Route Selection: Use Ullmann coupling or diazo-coupling reactions with 4-methylaminobenzene precursors. Catalytic systems like CuI/1,10-phenanthroline enhance yield in Ullmann reactions .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate pure products .
  • Characterization: Confirm structures via 1H^1H/13C^{13}C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS). IR spectroscopy can validate azo (-N=N-) and methylamino (-NHCH3) functional groups .

Q. How can researchers resolve contradictions in toxicological data for this compound?

  • Mechanistic Studies: Conduct in vitro assays (e.g., Ames test) to assess mutagenicity and compare results with historical carcinogenicity data (e.g., rodent studies). Use human hepatocyte models to evaluate metabolic activation pathways .
  • Dose-Response Analysis: Apply benchmark dose (BMD) modeling to reconcile discrepancies between acute toxicity (LD50: 250–500 mg/kg in rats) and chronic exposure effects .

Q. What computational approaches are effective for modeling this compound’s electronic structure?

  • DFT Calculations: Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts reactivity in azo bond cleavage or electrophilic substitution .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in water or DMSO) to study aggregation behavior and stability under varying pH/temperature .

Q. How should researchers address stability challenges during long-term storage of this compound?

  • Stabilizers: Add 0.1% w/v ascorbic acid to inhibit oxidation. Store under nitrogen atmosphere at –20°C in amber vials .
  • Monitoring: Perform periodic HPLC-UV analysis to detect degradation products (e.g., 4-aminophenol). Re-purify via flash chromatography if purity drops below 95% .

Q. Data Contradiction & Validation

Q. How to interpret conflicting results in detecting this compound metabolites?

  • Analytical Cross-Validation: Combine GC-MS (for volatile amines) with LC-MS/MS (for polar metabolites). For example, use LC-MS/MS to differentiate 4-methylaminophenol from aniline derivatives .
  • Isotopic Labeling: Synthesize 15N^{15}N-labeled analogs to trace metabolic pathways and confirm artifact-free detection in complex matrices .

Q. Advanced Methodological Resources

  • Crystallographic Analysis: Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves stereoelectronic effects in azo derivatives. Data refinement via SHELXL-2018 .
  • Environmental Impact Studies: Use OECD 301F biodegradation tests to assess persistence. Pair with zebrafish embryo toxicity assays (FET) for ecotoxicological profiling .

Properties

IUPAC Name

N-methyl-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOXITJAUZNAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023342
Record name 4-(Methylamino)azobenzene
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-90-9
Record name N-Methyl-4-(2-phenyldiazenyl)benzenamine
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Record name N-Methyl-4-aminoazobenzene
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Record name 4-(Methylamino)azobenzene
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Record name 4-(Methylamino)azobenzene
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Record name 4-(METHYLAMINO)AZOBENZENE
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Retrosynthesis Analysis

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